molecular formula C6H17Cl2N3 B13152739 1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride

1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride

Cat. No.: B13152739
M. Wt: 202.12 g/mol
InChI Key: QQGNXQIWDSKQTB-UHFFFAOYSA-N
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Description

1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C6H15N3·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with hydrazine derivatives. One common method involves the reaction of pyrrolidine with hydrazine hydrate under controlled conditions to form 1-(2-Hydrazinoethyl)pyrrolidine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and purification techniques.

Chemical Reactions Analysis

1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones or oximes, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride can be compared with other similar compounds, such as:

  • 3-Hydrazino-6-phenylpyridazine
  • 3-(4-Chlorophenyl)-6-hydrazinopyridazine
  • 6-Hydrazinoimidazo[1,2-b]pyridazine

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific hydrazinoethyl group, which imparts distinct chemical reactivity and biological properties .

Properties

Molecular Formula

C6H17Cl2N3

Molecular Weight

202.12 g/mol

IUPAC Name

2-pyrrolidin-1-ylethylhydrazine;dihydrochloride

InChI

InChI=1S/C6H15N3.2ClH/c7-8-3-6-9-4-1-2-5-9;;/h8H,1-7H2;2*1H

InChI Key

QQGNXQIWDSKQTB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNN.Cl.Cl

Origin of Product

United States

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